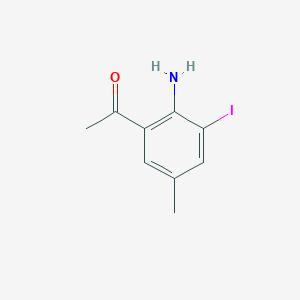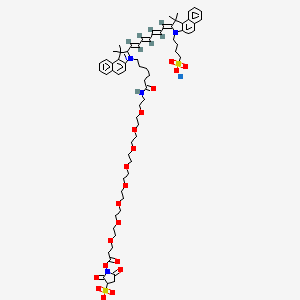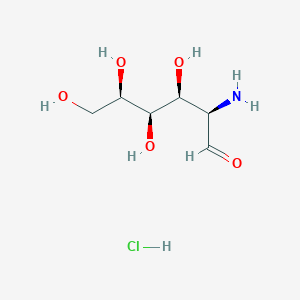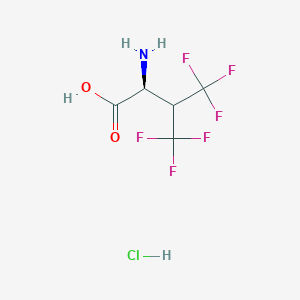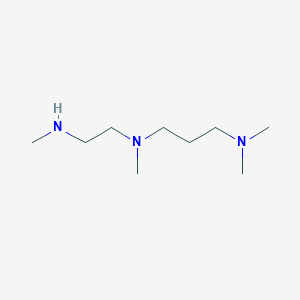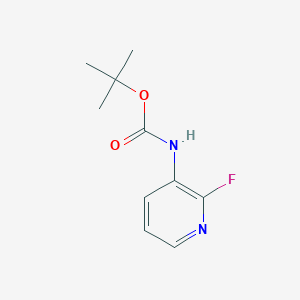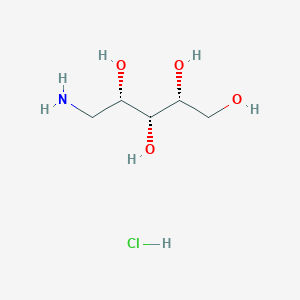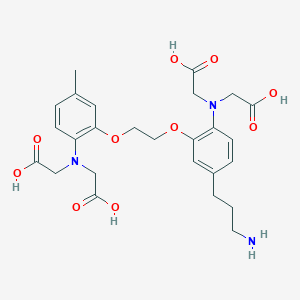
Ascarylopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascarylopyranose is a carbohydrate derivative with the molecular formula C6H12O4. It is a type of this compound that can exist in different anomeric forms, such as alpha-ascarylopyranose and beta-ascarylopyranose . This compound is notable for its structural similarity to other hexopyranoses and its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ascarylopyranose typically involves the reduction of corresponding hexopyranose derivatives. One common method is the reduction of 3,6-dideoxy-hexopyranose using suitable reducing agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the conversion of simple sugars .
Analyse Des Réactions Chimiques
Types of Reactions
Ascarylopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Ascarylopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other materials
Mécanisme D'action
The mechanism of action of ascarylopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The pathways involved include glycolysis and other carbohydrate metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-ascarylopyranose: An anomeric form of ascarylopyranose with a different configuration at the anomeric center.
Beta-ascarylopyranose: Another anomeric form with a beta configuration.
Ascr#9: A hydroxy fatty acid ascaroside derived from this compound.
Ascr#10: Another hydroxy fatty acid ascaroside related to this compound.
Uniqueness
This compound is unique due to its specific structural configuration and its role in various biological processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(3R,5R,6S)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m0/s1 |
Clé InChI |
KYPWIZMAJMNPMJ-JMSAOHGTSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@H](C(O1)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


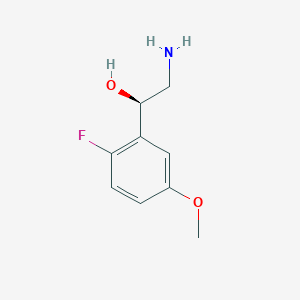
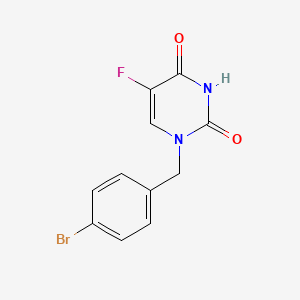
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)

